molecular formula C21H14N8O B2771112 6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 302804-08-6

6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B2771112
CAS No.: 302804-08-6
M. Wt: 394.398
InChI Key: YGJPNRUBATUFFS-UHFFFAOYSA-N
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Description

6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, furan, benzimidazole, and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]pyrazine core. One common approach is to start with a suitable pyrazine derivative and introduce the furan and benzimidazole moieties through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often require the use of strong bases or acids, and the reactions may be carried out under reflux or in a microwave reactor to enhance efficiency.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and yield. Large-scale reactors and continuous flow processes might be employed to handle the increased volume of reagents and products. Purification steps, such as crystallization or chromatography, would be optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The hydrogen atoms on the benzimidazole or pyrazine rings can be substituted with other functional groups.

  • Cyclization: : The compound can undergo intramolecular cyclization reactions to form additional ring structures.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can be used for substitution reactions.

  • Cyclization: : Strong bases like sodium hydride (NaH) or organolithium reagents can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized amines, reduced nitro compounds, substituted benzimidazoles, and cyclized pyrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a probe for studying biological processes. Its unique structure allows it to interact with specific biomolecules, making it useful in assays and imaging studies.

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including as a catalyst or additive in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile

  • 2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one

  • 2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one

Uniqueness

This compound is unique due to its combination of multiple functional groups and its complex structure

Properties

IUPAC Name

6-amino-5-(furan-2-ylmethyl)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N8O/c1-28-16-7-3-2-6-13(16)26-20(28)17-18-21(27-15(10-23)14(9-22)25-18)29(19(17)24)11-12-5-4-8-30-12/h2-8H,11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJPNRUBATUFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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